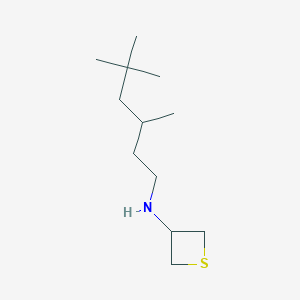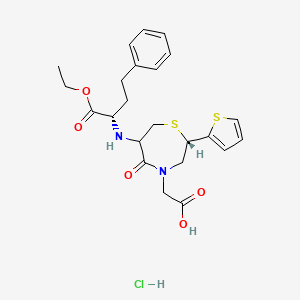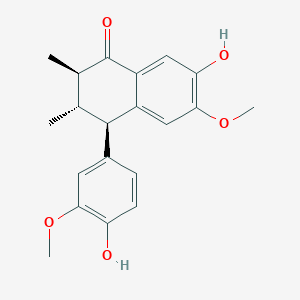
EpiwulignanA1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EpiwulignanA1 is a lignan compound found in the endemic Chinese plant species Schisandra henryi . Lignans are a group of chemical compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, along with other lignans, is extracted from the fruit of Schisandra henryi, which has been used in traditional Chinese medicine for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EpiwulignanA1 involves several steps, including the formation of the lignan skeleton through cyclization reactions. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. general methods for lignan synthesis often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through in vitro cultures of Schisandra henryi. This method involves optimizing culture conditions to maximize the production of lignans, including this compound. Techniques such as microshoot and callus cultures, along with the use of specific growth regulators, have been employed to enhance lignan production .
Chemical Reactions Analysis
Types of Reactions: EpiwulignanA1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized lignan derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
EpiwulignanA1 has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Chemistry: this compound is used as a model compound in studies involving lignan synthesis and structural modification. Researchers explore various synthetic routes and reaction conditions to optimize the production of lignans.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in biological systems.
Medicine: this compound is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Industry: The compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for its potential use in cosmetic formulations for its antioxidant effects.
Mechanism of Action
The mechanism of action of EpiwulignanA1 involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells. This activity is mediated through its ability to donate electrons and neutralize reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the inflammatory response.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by blocking cell cycle progression at specific checkpoints.
Comparison with Similar Compounds
EpiwulignanA1 is part of a larger group of lignan compounds, which include wulignan A1, wulignan A2, epiwulignan A2, enshicine, and epienshicine . These compounds share similar structural features but differ in their specific functional groups and stereochemistry.
Comparison with Other Lignans:
Wulignan A1 and A2: These compounds have similar structures to this compound but differ in their stereochemistry. They exhibit comparable biological activities, including antioxidant and anti-inflammatory effects.
Epiwulignan A2: This compound is a stereoisomer of this compound and shares similar biological properties. slight differences in its structure may lead to variations in its activity and potency.
Enshicine and Epienshicine: These lignans have distinct functional groups compared to this compound. They also exhibit antioxidant and anti-inflammatory activities but may have different mechanisms of action.
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2R,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11-,19-/m1/s1 |
InChI Key |
PSFZYOUCEGTRJM-XCJKDKRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


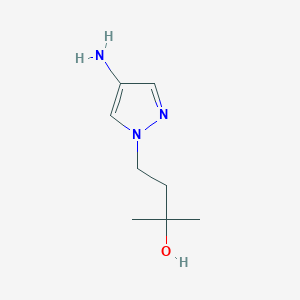
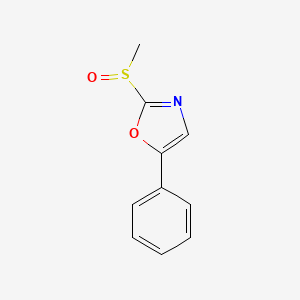
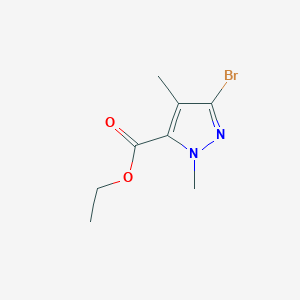
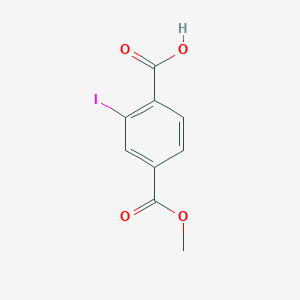
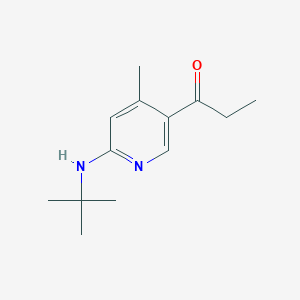
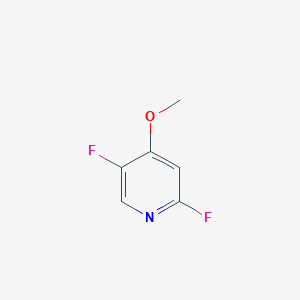

![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
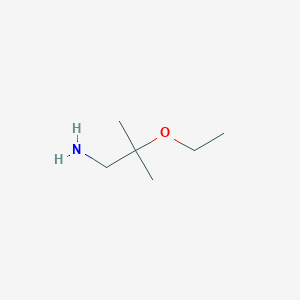
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
